molecular formula C8H6N2O4 B3426969 p,beta-Dinitrostyrene CAS No. 5576-98-7

p,beta-Dinitrostyrene

Cat. No. B3426969
CAS RN: 5576-98-7
M. Wt: 194.14 g/mol
InChI Key: HABXLWPUIWFTNM-AATRIKPKSA-N
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Description

P,beta-Dinitrostyrene is a nitroalkene compound. It is also known by other names such as Benzene, 1-nitro-4-(2-nitroethenyl)-; Styrene, p,β-dinitro-; 1-Nitro-2-(p-nitrophenyl)ethylene; 2-Nitro-1-(4-nitrophenyl)ethene; 4-Nitro-β-nitrostyrene; Ethene,-1-(4-nitrophenyl)-2-nitro-; 1-Nitro-4-(2-nitroethenyl)benzene .


Synthesis Analysis

The synthesis of beta-nitrostyrenes has been catalyzed by bases such as alcoholic potassium hydroxide or alcoholic methylamine . The reaction was first carried out using an acid catalyst, zinc chloride . Ammonium acetate in acetic acid has been used to bring about this reaction in a few instances .


Molecular Structure Analysis

The molecular formula of this compound is C8H6N2O4 . Its molecular weight is 194.1442 .


Chemical Reactions Analysis

The reactivity of isomeric (Z)- and (E)-β-nitrostyrenes participating in [3+2] cycloaddition (32CA) reactions has been analyzed . It was found that the polar zw-type 32CA reactions with 5,5-dimethylpyrroline-N-oxide proceed via a one-step mechanism .

Scientific Research Applications

Reactivity and Synthesis

p,beta-Dinitrostyrenes demonstrate high reactivity toward nucleophilic reagents, making them interesting for synthetic applications. These compounds help in understanding the effect of nitro groups on the behavior of double bonds, compared with mononitrostyrenes and their analogs (Trukhin, Sheremet, Masalovich, & Berestovitskaya, 2004). An improved synthesis method has been developed for β,β-dinitrostyrenes, enhancing yield and reproducibility and providing insights into their molecular structure (Berestovitskaya, Pabolkova, Belyakov, & Trukhin, 2007).

Application in Energy Storage

2-β-Dinitrostyrene has been studied as a cathode material in magnesium/zinc-based primary batteries. Its efficiency and the chemical reactions involved in the discharge process, including the formation of anthranilic acid, are of particular interest (Renuka, 2000).

Environmental and Biological Implications

Research involving dinitrostyrenes has implications in environmental and biological contexts. Studies on dinitropyrenes, closely related to dinitrostyrenes, show how these compounds are activated to mutagens in mammalian systems, highlighting their potential environmental and health impacts (Djurić, Fifer, & Beland, 1985).

Microbial and Cellular Studies

Research on microorganisms under dynamic conditions, such as the study of poly(beta-hydroxybutyrate) production by Paracoccus pantotrophus, provides insights into the behavior of microorganisms in response to feast/famine conditions, a scenario potentially relevant for dinitrostyrene studies (van Aalst-van Leeuwen, Pot, van Loosdrecht, & Heijnen, 1997).

Materials Science and Microfabrication

Studies on materials like polystyrene, used in laboratory cultureware and microfabrication, have implications for the use of dinitrostyrenes in these fields. Research on the integration of microfluidics into cell biology, discussing the attributes of materials like PDMS and polystyrene, is relevant for considering how dinitrostyrenes might be used in similar contexts (Berthier, Young, & Beebe, 2012).

Safety and Hazards

Safety data sheets suggest that p,beta-Dinitrostyrene can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended .

Mechanism of Action

Target of Action

p,beta-Dinitrostyrene, also known as BETA,4-DINITROSTYRENE, is an aromatic compound and a nitroalkene Nitrostyrenes have been implicated in anti-cancer properties , suggesting that they may target cancer cells or specific proteins within these cells.

Mode of Action

It’s known that nitrostyrenes can participate in [3+2] cycloaddition reactions . In these reactions, the nucleophilic oxygen center of a nitrone attacks the electrophilically activated β-position of nitrostyrenes . This suggests that this compound may interact with its targets through similar chemical reactions.

Biochemical Pathways

A study on a synthetic β-nitrostyrene derivative showed that it inhibited esophageal tumor growth and metastasis via the pi3k/akt and stat3 pathways . These pathways are crucial for cell survival, proliferation, and migration, suggesting that this compound might have similar effects.

Pharmacokinetics

The physicochemical properties of the compound, such as its molecular weight of 1941442 , could influence its pharmacokinetics

Result of Action

Given its potential anti-cancer properties , it may induce cytotoxicity in cancer cells, inhibit cell migration and invasion, and promote apoptosis.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reactivity of nitrostyrenes can depend on the polarity of the reaction medium . Additionally, the compound’s stability might be affected by factors such as temperature and pH. More research is needed to fully understand how environmental factors influence the action of this compound.

properties

IUPAC Name

1-nitro-4-[(E)-2-nitroethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O4/c11-9(12)6-5-7-1-3-8(4-2-7)10(13)14/h1-6H/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABXLWPUIWFTNM-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20879316
Record name 4-NITRO-B-NITROSTYRENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20879316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5576-98-7, 3156-41-0
Record name 1-Nitro-4-[(1E)-2-nitroethenyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5576-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p,beta-Dinitrostyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003156410
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p,.beta.-Dinitrostyrene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38668
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Record name p,.beta.-Dinitrostyrene
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35986
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name p,.beta.-Dinitrostyrene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23858
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-NITRO-B-NITROSTYRENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20879316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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